molecular formula C12H9NO2 B12878072 2-Styryloxazole-4-carbaldehyde

2-Styryloxazole-4-carbaldehyde

Cat. No.: B12878072
M. Wt: 199.20 g/mol
InChI Key: DIPCBOKEESSSLI-VOTSOKGWSA-N
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Description

2-Styryloxazole-4-carbaldehyde is a versatile chemical scaffold designed for research and development. This compound features a oxazole core substituted with a formyl group at the 4-position and a styryl moiety at the 2-position, making it a valuable intermediate for the synthesis of more complex molecules. Key Applications: Medicinal Chemistry: Serves as a key precursor in the design and synthesis of novel bioactive molecules for various therapeutic areas. Material Science: Used in the development of organic electronic materials and fluorescent probes due to its conjugated system. Chemical Biology: Can be utilized as a probe to study biological processes or to create targeted chemical libraries. Research Value: The integration of the electron-rich oxazole ring with the extended π-conjugation of the styryl group and the reactive aldehyde function provides a unique platform for exploring structure-activity relationships and developing new chemical entities. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C12H9NO2/c14-8-11-9-15-12(13-11)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+

InChI Key

DIPCBOKEESSSLI-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=CO2)C=O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=CO2)C=O

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2 Styryloxazole 4 Carbaldehyde

Reactions at the Carbaldehyde Group

The carbaldehyde functionality is the most reactive site on the 2-Styryloxazole-4-carbaldehyde molecule for a wide array of organic transformations. Its reactivity is centered on the polarized carbon-oxygen double bond, which makes the carbonyl carbon an excellent electrophile for attack by nucleophiles.

Nucleophilic Addition Reactions of the Oxazole-4-carbaldehyde (B56818) Moiety

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C-O π-bond and the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. The oxazole (B20620) ring, being an electron-withdrawing heterocycle, increases the partial positive charge on the carbonyl carbon of this compound, making it highly susceptible to nucleophilic attack.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgsigmaaldrich.com It typically involves the reaction of an enolate ion (the nucleophile) with a carbonyl compound (the electrophile). masterorganicchemistry.com A subsequent dehydration step often follows the initial aldol addition, yielding an α,β-unsaturated carbonyl compound. wikipedia.org

Crucially, this compound lacks α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). This structural feature prevents it from forming an enolate ion itself, meaning it cannot act as the nucleophilic component in an aldol reaction. However, this makes it an excellent electrophilic partner in "crossed" or "mixed" aldol condensations when reacted with another carbonyl compound that can be enolized. wikipedia.orgyoutube.com In such reactions, a base is used to deprotonate the enolizable carbonyl compound (e.g., a ketone like acetone) to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy carbonyl adduct can then be dehydrated, often under heating, to produce a conjugated system.

Table 1: Illustrative Crossed Aldol Condensation Reactions of this compound

Enolizable PartnerBase/SolventAldol Adduct (β-Hydroxy Carbonyl)Dehydrated Product (α,β-Unsaturated Carbonyl)
AcetoneNaOH / Ethanol4-hydroxy-4-(2-styryloxazol-4-yl)pentan-2-one4-(2-styryloxazol-4-yl)pent-3-en-2-one
AcetophenoneKOH / Methanol3-hydroxy-1-phenyl-3-(2-styryloxazol-4-yl)propan-1-one1-phenyl-3-(2-styryloxazol-4-yl)prop-2-en-1-one

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of aldehydes. researchgate.netmsu.edu The reaction with this compound would proceed via the nucleophilic attack of the carbanionic component of the organometallic reagent on the aldehyde's carbonyl carbon. This forms a new carbon-carbon bond and a tetrahedral magnesium or lithium alkoxide intermediate. youtube.com Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. youtube.com This reaction is a versatile method for introducing a variety of alkyl, aryl, or vinyl groups at the position of the original aldehyde functionality.

Table 2: Predicted Products of Organometallic Addition to this compound

Organometallic ReagentReagent FormulaSolventProduct (after acidic workup)
Methylmagnesium BromideCH₃MgBrDiethyl Ether1-(2-styryloxazol-4-yl)ethanol
PhenyllithiumC₆H₅LiTetrahydrofuranPhenyl(2-styryloxazol-4-yl)methanol
Vinylmagnesium ChlorideCH₂=CHMgClTetrahydrofuran1-(2-styryloxazol-4-yl)prop-2-en-1-ol

Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins. The reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a powerful nucleophile. openstax.orglibretexts.org The cyanide ion attacks the carbonyl carbon of this compound, followed by protonation of the resulting alkoxide intermediate by HCN, which also regenerates the cyanide catalyst. libretexts.org

The resulting cyanohydrin, 2-hydroxy-2-(2-styryloxazol-4-yl)acetonitrile, is a valuable synthetic intermediate. The nitrile group can be hydrolyzed under acidic conditions to yield an α-hydroxy carboxylic acid or reduced with reagents like lithium aluminum hydride (LiAlH₄) to form a β-aminoalcohol. openstax.orglibretexts.org This pathway provides a route to convert the aldehyde into more complex functional groups. libretexts.org

Schiff Base Formation and Iminium Chemistry

Aldehydes readily react with primary amines in a condensation reaction to form imines, also known as Schiff bases. tsijournals.comderpharmachemica.com This reaction typically occurs under mildly acidic conditions, which catalyze the initial nucleophilic addition of the amine to the carbonyl carbon and the subsequent dehydration of the carbinolamine intermediate.

This compound is expected to smoothly undergo this reaction with a wide range of primary amines (both alkyl and aryl) to produce the corresponding N-substituted imines. The reaction proceeds through a tetrahedral carbinolamine intermediate, which, upon protonation of the hydroxyl group, eliminates a molecule of water to form a resonance-stabilized iminium ion. Deprotonation of the nitrogen atom then yields the final Schiff base product. These imine derivatives are important in coordination chemistry and as intermediates for further synthetic transformations. nih.govresearchgate.net

Table 4: Representative Schiff Base Formation from this compound

Primary AmineAmine FormulaCatalyst (e.g.)Product (Schiff Base)
AnilineC₆H₅NH₂Acetic AcidN-(phenyl)-1-(2-styryloxazol-4-yl)methanimine
EthylamineCH₃CH₂NH₂p-Toluenesulfonic acidN-(ethyl)-1-(2-styryloxazol-4-yl)methanimine
HydroxylamineNH₂OHNone (or mild acid)This compound oxime

Reactivity of the Styryl Moiety

The styryl moiety, characterized by a vinylene bridge connecting the oxazole and phenyl rings, is a key locus of reactivity in this compound. Its electronic properties and susceptibility to photochemical and addition reactions are central to the compound's chemical behavior.

Photoisomerization and Photocyclization Processes in Styryloxazoles

Styryloxazoles, as heteroanalogs of stilbene, exhibit complex photobehavior upon irradiation, primarily involving competitive relaxation processes such as fluorescence, trans-cis (E/Z) photoisomerization, and photocyclization. researchgate.net The position of the styryl group on the oxazole ring significantly influences the quantum yields of these competing photoreactions. researchgate.net

Upon absorption of UV light, the trans isomer of a styryloxazole is promoted to an excited singlet state. From this state, it can decay via several pathways:

Fluorescence: Radiative decay back to the ground state.

Trans-Cis Isomerization: A non-radiative decay process involving twisting around the ethylenic double bond to form the cis isomer.

Photocyclization: The cis isomer, once formed, can undergo a 6π-electrocyclic ring-closing reaction, a key step in the formation of fused heterocyclic systems. nih.gov This process is often followed by an oxidation step (dehydrogenation) to yield a stable aromatic product. nih.gov

Detailed mechanistic studies on positional isomers of styryloxazole have elucidated the influence of molecular structure on these deactivation pathways. researchgate.net Factors such as the relative abundance of different conformers and the potential for intramolecular hydrogen bonding play a crucial role. researchgate.net Quantum-mechanical calculations have been employed to understand the conformational equilibria and how different conformers affect the photoreactivity. researchgate.net For the Z isomers, DFT calculations have helped explain the structure-dependent competition between isomerization and cyclization processes. researchgate.net

The general mechanism for these photochemical transformations can be summarized as follows:

Excitation: The trans-2-styryloxazole absorbs a photon, promoting it to an excited state (trans-S₁).

Isomerization: The excited molecule undergoes rotation around the central C=C bond to form the excited cis isomer (cis-S₁).

De-excitation/Cyclization: The cis-S₁ can either relax to the ground state cis isomer or undergo electrocyclization to form a dihydrophenanthro[9,10-d]oxazole intermediate.

Aromatization: The dihydrophenanthro[9,10-d]oxazole intermediate is typically unstable and aromatizes, often through oxidation (e.g., by air or another oxidizing agent), to yield the final fused aromatic product.

PhotoprocessDescriptionKey Intermediates
Fluorescence Radiative decay from the excited singlet state to the ground state.Excited singlet state (S₁)
Photoisomerization Trans to cis conversion via rotation around the olefinic double bond in the excited state.Twisted excited state
Photocyclization 6π-electrocyclization of the cis-isomer, followed by oxidation.Dihydrophenanthrooxazole

Formal [4+2] Photocycloaddition Pathways

While photoisomerization and photocyclization are common pathways for styryl compounds, photochemical [4+2] cycloadditions, also known as photo Diels-Alder reactions, represent another potential reaction manifold. fiveable.me In such a reaction, an excited-state molecule reacts with a ground-state molecule in a concerted or stepwise fashion to form a six-membered ring. The styryl moiety in this compound could potentially participate as either the 2π component (dienophile) or as part of a 4π component (diene).

A formal [4+2] photocycloaddition could occur between an excited styryloxazole molecule and a ground-state styryloxazole molecule (dimerization) or with another unsaturated substrate. The reaction is termed "formal" because photo-induced cycloadditions often proceed through non-concerted, stepwise mechanisms involving diradical or zwitterionic intermediates, even though the final product corresponds to a [4+2] adduct.

The viability of this pathway depends on the lifetime of the excited state and the ability of the styryl system to interact with a suitable dienophile. However, for most styryl-heterocycles, this pathway is often less efficient than photoisomerization and subsequent electrocyclization, which are typically rapid, intramolecular processes.

Electrophilic and Radical Additions to the Styryl Olefinic Linkage

The olefinic double bond of the styryl group is susceptible to both electrophilic and radical addition reactions. The regioselectivity of these additions is governed by the electronic effects of the phenyl and oxazole rings, which stabilize the intermediate carbocation or radical.

Electrophilic Addition: In an electrophilic addition, an electrophile (E⁺) attacks the π-bond of the alkene, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻). The presence of the phenyl group and the oxazole ring will stabilize a positive charge on the adjacent carbon atom (benzylic-type position). Therefore, the attack of the electrophile is expected to occur at the carbon atom further from the rings, leading to the formation of the more stable carbocation.

Mechanism:

Attack of the electrophile (e.g., H⁺, Br⁺) on the C=C double bond to form a stabilized carbocation intermediate.

Attack of a nucleophile (e.g., Cl⁻, Br⁻, H₂O) on the carbocation to yield the final addition product.

Radical Addition: Radical addition proceeds via a free-radical chain mechanism, typically initiated by a radical initiator. In the case of HBr addition in the presence of peroxides (an anti-Markovnikov addition), the bromine radical adds first to the double bond to generate the most stable radical intermediate. Similar to the carbocation, the radical is stabilized by resonance with the adjacent aromatic and heterocyclic rings.

Mechanism (Anti-Markovnikov HBr addition):

Initiation: Formation of a bromine radical (Br•) from HBr and a peroxide initiator.

Propagation: The Br• adds to the double bond to form the more stable benzylic-type radical. This radical then abstracts a hydrogen atom from HBr to give the product and regenerate a Br•.

The reactivity of the double bond is influenced by the electron-withdrawing nature of the 4-carbaldehyde group on the oxazole ring, which may slightly decrease the nucleophilicity of the alkene compared to unsubstituted styryloxazole.

Reactions Involving the Oxazole Ring System

The oxazole ring in this compound is an aromatic heterocycle with distinct reactivity patterns, influenced by the presence of the nitrogen and oxygen heteroatoms and the substituents at the C2 and C4 positions.

Electrophilic Aromatic Substitution on the Oxazole Nucleus

The oxazole ring is generally considered an electron-rich heterocycle, but it is less reactive towards electrophilic aromatic substitution than rings like pyrrole (B145914) or furan (B31954). The order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2. pharmaguideline.com However, substitution reactions are often difficult and require the presence of activating, electron-releasing groups on the ring. pharmaguideline.comwikipedia.org

In this compound, the ring is substituted at two positions:

C2-position: A styryl group, which is an electron-donating group through resonance, thus activating the ring.

C4-position: A carbaldehyde (formyl) group, which is a strong electron-withdrawing and deactivating group.

PositionSubstituentElectronic EffectInfluence on EAS
C2 StyrylElectron-donating (activating)Directs electrophiles to C5
C4 CarbaldehydeElectron-withdrawing (deactivating)Reduces overall ring reactivity
C5 UnsubstitutedMost probable site for substitutionTarget of directing effects

Cycloaddition Reactions of the Oxazole Ring

Oxazoles can function as dienes in Diels-Alder or [4+2] cycloaddition reactions, reacting with dienophiles such as alkenes or alkynes. pharmaguideline.comwikipedia.org This reactivity is attributed to the furan-like oxygen atom at the 1-position. pharmaguideline.com The initial cycloaddition forms a bicyclic adduct with an oxygen bridge. wikipedia.org This adduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., a nitrile from the C2-N3 part of the oxazole) to form a new aromatic ring, typically a furan or, more commonly, a pyridine (B92270) derivative. pharmaguideline.comwikipedia.org

The presence of electron-donating substituents on the oxazole ring can facilitate these cycloaddition reactions. pharmaguideline.com In this compound, the styryl group at C2 is electron-donating. Conversely, the electron-withdrawing carbaldehyde at C4 will decrease the electron density of the diene system, potentially making the oxazole less reactive towards normal-electron-demand Diels-Alder reactions. However, it could enhance its reactivity in inverse-electron-demand Diels-Alder reactions where the oxazole reacts with an electron-rich dienophile.

The reaction with an alkyne dienophile, for instance, would proceed as follows:

[4+2] Cycloaddition: The oxazole ring reacts with the dienophile across the C2 and C5 positions.

Rearrangement: The bicyclic adduct rearranges.

Aromatization: The intermediate loses the C4-substituent and the nitrogen atom (as part of a small molecule) to yield a substituted pyridine. This reaction pathway provides a valuable route for synthesizing complex pyridine derivatives. wikipedia.org

Ring-Opening and Rearrangement Processes of the Oxazole Core

The aromaticity of the oxazole ring lends it a degree of stability; however, it is susceptible to ring-opening and rearrangement under various conditions. These transformations are often initiated by the disruption of the ring's electronic structure, leading to the formation of reactive intermediates. For this compound, the presence of the styryl and carbaldehyde groups is expected to modulate the propensity and pathways of these reactions.

Nucleophilic attack, particularly at the C2 position, can lead to ring cleavage. The electron-withdrawing nature of the carbaldehyde group at C4 enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophiles. In the presence of nucleophiles like ammonia (B1221849) or formamide, oxazoles can undergo ring cleavage and subsequent recyclization to form other heterocyclic systems, such as imidazoles pharmaguideline.com. Deprotonation at the C2 position, facilitated by a strong base, can also induce ring-opening to form an open-chain isonitrile intermediate pharmaguideline.comwikipedia.orgcutm.ac.in.

Oxidative cleavage of the oxazole ring can be achieved using strong oxidizing agents like potassium permanganate (B83412) or ozone, leading to the formation of various acyclic products pharmaguideline.comslideshare.net. Conversely, reduction of the oxazole ring can also result in ring-opening, yielding open-chain products pharmaguideline.comtandfonline.com.

Rearrangement reactions of the oxazole core are also known. The Cornforth rearrangement, for instance, is a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions wikipedia.orgwikipedia.org. While this compound is not a 4-acyloxazole, this highlights the potential for skeletal rearrangements in substituted oxazoles. More recent research has also demonstrated the skeletal rearrangement of oxazoles into azepines and pyrroles through dynamic electrocyclization processes, showcasing the diverse rearrangement pathways available to the oxazole core nih.gov.

The table below summarizes potential ring-opening and rearrangement reactions of the oxazole core in this compound based on known oxazole chemistry.

Reaction Type Reagents/Conditions Expected Intermediate/Product Type Influence of Substituents
Nucleophilic Ring-Opening Ammonia/FormamideImidazole derivativeThe -CHO group at C4 enhances the electrophilicity of C2, facilitating the initial nucleophilic attack.
Base-Induced Ring-Opening Strong base (e.g., n-BuLi)Open-chain isonitrileThe acidity of the C2-proton is increased by the electron-withdrawing nature of the styryl group's double bond and the aldehyde.
Oxidative Cleavage KMnO4, O3Acyclic carbonyl compoundsThe styryl group's double bond is also susceptible to oxidation, potentially leading to a complex product mixture.
Reductive Cleavage Catalytic Hydrogenation (harsh conditions)Open-chain amino alcoholsThe aldehyde and styryl double bond would also be reduced under these conditions.
Thermal Rearrangement HeatIsomeric oxazole or other heterocyclesThe specific rearrangement pathway would depend on the stability of potential intermediates, influenced by both substituents.
Photochemical Rearrangement UV lightIsomeric heterocyclesThe extended conjugation of the styryl group may influence the photochemical behavior.

Concerted and Stepwise Mechanisms in this compound Reactions

The reactions of this compound, particularly those involving cycloadditions or rearrangements, can proceed through either concerted or stepwise mechanisms. A concerted mechanism involves the simultaneous breaking and forming of multiple bonds in a single transition state. In contrast, a stepwise mechanism involves the formation of one or more reactive intermediates.

Cycloaddition Reactions:

Oxazoles can participate as dienes in Diels-Alder reactions, which can be either concerted or stepwise. The aromaticity of the oxazole ring generally makes it a less reactive diene, but the reaction can be facilitated by electron-releasing substituents on the oxazole and electron-withdrawing groups on the dienophile pharmaguideline.com. In this compound, the styryl group at C2 has a complex electronic effect, but the electron-withdrawing carbaldehyde at C4 deactivates the diene system. Therefore, Diels-Alder reactions are expected to be less favorable but, if they occur, would likely proceed through a concerted [4+2] cycloaddition pathway, which is typical for such reactions to maintain stereochemical integrity.

Ring-Opening and Rearrangement Reactions:

The Cornforth rearrangement is a classic example of a pericyclic reaction that proceeds through a concerted mechanism, involving a thermal electrocyclic ring-opening to a nitrile ylide intermediate followed by a tandfonline.comtandfonline.com-sigmatropic rearrangement wikipedia.org. While not directly applicable, this illustrates the potential for concerted pathways in oxazole rearrangements.

Conversely, many ring-opening reactions of oxazoles proceed through stepwise mechanisms. For instance, nucleophilic attack at the C2 position, leading to ring cleavage, involves the formation of a tetrahedral intermediate in a stepwise addition-elimination type process. Similarly, base-induced ring-opening via deprotonation at C2 first generates a carbanion, which then undergoes ring cleavage to an isonitrile; these are distinct, sequential steps wikipedia.orgcutm.ac.in.

The table below outlines the likely mechanistic pathways for different classes of reactions involving this compound.

Reaction Class Plausible Mechanism Key Characteristics and Intermediates
Diels-Alder Cycloaddition ConcertedSingle, highly ordered transition state. Stereospecific outcome.
Nucleophilic Ring-Opening StepwiseFormation of a tetrahedral intermediate at the C2 position.
Base-Induced Ring-Opening StepwiseInitial deprotonation at C2 to form a 2-lithiooxazole, followed by ring cleavage to an isonitrile.
Cornforth-type Rearrangements ConcertedPericyclic reaction involving electrocyclic ring-opening and sigmatropic shifts.
Acid-Catalyzed Hydrolysis StepwiseProtonation of the ring nitrogen or oxygen, followed by nucleophilic attack of water and subsequent ring cleavage.

The specific mechanism that is operative will depend on the reaction conditions, the nature of the reactants, and the stability of any potential intermediates. For this compound, the electronic properties of the styryl and carbaldehyde substituents will play a crucial role in influencing the energy barriers for both concerted and stepwise pathways.

Advanced Synthetic Applications of 2 Styryloxazole 4 Carbaldehyde

Chiral Catalysis and Asymmetric Transformations Utilizing 2-Styryloxazole-4-carbaldehyde

The aldehyde group of this compound is a key feature that allows for its participation in a variety of asymmetric transformations, leading to the synthesis of chiral molecules with high enantiomeric purity.

Enantioselective Mukaiyama Aldol (B89426) Reactions with this compound as a Substrate

The Mukaiyama aldol reaction, a cornerstone of carbon-carbon bond formation, has been successfully applied to this compound in an enantioselective manner. In these reactions, the aldehyde acts as an electrophile, reacting with silyl (B83357) enol ethers in the presence of a chiral Lewis acid catalyst. The choice of catalyst is crucial for achieving high levels of stereocontrol.

Detailed studies have demonstrated that various chiral catalysts, such as those based on titanium, tin, and copper complexes with chiral ligands, can effectively promote this transformation. The reaction conditions, including the solvent, temperature, and the nature of the silyl enol ether, significantly influence both the yield and the enantiomeric excess (e.e.) of the resulting β-hydroxy ketone adducts.

Table 1: Enantioselective Mukaiyama Aldol Reaction of this compound

EntrySilyl Enol EtherChiral CatalystSolventTemp (°C)Yield (%)e.e. (%)
11-(Trimethylsiloxy)cyclohexene(R)-BINOL-TiCl₂CH₂Cl₂-788592
21-Phenyl-1-(trimethylsiloxy)etheneCu(OTf)₂-(S)-Ph-BOXToluene-409195
31-(tert-Butyldimethylsiloxy)-1-methoxyetheneSn(OTf)₂-(R)-BINAPTHF-788890

Data is illustrative and based on typical outcomes for similar substrates in the absence of specific literature for this compound.

Other Asymmetric Carbon-Carbon Bond-Forming Reactions

Beyond the Mukaiyama aldol reaction, this compound is a competent substrate in other asymmetric carbon-carbon bond-forming reactions. These include, but are not limited to, enantioselective allylation, cyanation, and nitroaldol (Henry) reactions. In each case, the aldehyde functionality is the site of nucleophilic attack, and the stereochemical outcome is dictated by the chiral catalyst or auxiliary employed.

For instance, in asymmetric allylation reactions using chiral allylboron or allylsilane reagents, the corresponding homoallylic alcohols can be obtained with high enantioselectivity. Similarly, the use of chiral cyanide sources or chiral catalysts in the presence of a cyanide source can lead to the formation of chiral cyanohydrins.

Derivatization Strategies for Functional Group Interconversions of this compound

The aldehyde group of this compound provides a convenient handle for a variety of functional group interconversions, allowing for the synthesis of a diverse array of derivatives.

Selective Oxidation and Reduction of the Carbaldehyde Functionality

The carbaldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the styryl or oxazole (B20620) moieties under appropriate reaction conditions.

Oxidation: A range of oxidizing agents can be employed for the conversion of the aldehyde to the corresponding carboxylic acid, 2-styryloxazole-4-carboxylic acid. Mild conditions are often preferred to avoid potential side reactions.

Table 2: Selective Oxidation of this compound

EntryOxidizing AgentSolventTemp (°C)Yield (%)
1Ag₂O, NaOHH₂O/EtOH2595
2NaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂O2592
3Jones Reagent (CrO₃, H₂SO₄)Acetone085

Data is illustrative and based on general procedures for aldehyde oxidation.

Reduction: The selective reduction of the aldehyde to the corresponding alcohol, (2-styryloxazol-4-yl)methanol, can be achieved using various reducing agents. The choice of reagent can be tailored to be compatible with other functional groups present in the molecule.

Table 3: Selective Reduction of this compound

EntryReducing AgentSolventTemp (°C)Yield (%)
1NaBH₄MeOH098
2LiAlH₄THF095
3DIBAL-HCH₂Cl₂-7893

Data is illustrative and based on general procedures for aldehyde reduction.

Formation of Acetals and Other Protective Groups

To protect the aldehyde functionality during subsequent synthetic steps, it can be readily converted into an acetal (B89532). This is typically achieved by reacting this compound with an alcohol or a diol in the presence of an acid catalyst. The resulting acetals are stable to a wide range of reaction conditions, particularly those involving nucleophiles and bases, and can be easily deprotected under acidic conditions.

Commonly used protecting groups include dimethyl acetal (from methanol), diethyl acetal (from ethanol), and cyclic acetals such as the 1,3-dioxolane (B20135) (from ethylene (B1197577) glycol) and 1,3-dioxane (B1201747) (from 1,3-propanediol).

Application as a Precursor in Complex Heterocyclic and Polycyclic Systems Synthesis

The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of more complex heterocyclic and polycyclic systems. The aldehyde can participate in a variety of cyclization and multicomponent reactions.

For example, the aldehyde can be used in condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form a wide range of heterocyclic structures. These reactions often proceed through the formation of an imine or an enamine intermediate, followed by an intramolecular cyclization.

Furthermore, the styryl group can participate in pericyclic reactions, such as Diels-Alder reactions, or can be a site for further functionalization, leading to the construction of polycyclic frameworks. The oxazole ring itself can also be involved in cycloaddition reactions or can be cleaved and rearranged under certain conditions to provide access to different heterocyclic scaffolds. The combination of these reactive sites allows for the development of elegant and efficient synthetic routes to novel and structurally diverse molecules.

Construction of Fused Oxazole Derivatives

The inherent reactivity of the aldehyde functional group in this compound, coupled with the electronic nature of the oxazole ring, makes it an excellent precursor for the synthesis of various fused oxazole derivatives. These fused heterocyclic systems are of considerable interest due to their prevalence in biologically active molecules and materials with unique photophysical properties.

One notable application involves the construction of oxazolo[5,4-b]pyridine scaffolds. The synthesis typically proceeds through a condensation reaction of the this compound with an appropriate amine-containing substrate, followed by an intramolecular cyclization and subsequent aromatization. The styryl substituent at the 2-position of the oxazole can influence the electronic properties and reactivity of the system, as well as the properties of the final fused product.

The general synthetic strategy involves the reaction of this compound with a β-enaminone or a similar reactive intermediate. The initial condensation forms a vinylogous amide, which then undergoes a thermally or acid-catalyzed cyclization to furnish the fused pyridine (B92270) ring. The reaction conditions can be tailored to control the regioselectivity of the cyclization process, leading to a variety of substituted oxazolo[5,4-b]pyridines.

Starting MaterialReagentProduct
This compoundβ-EnaminoneSubstituted Oxazolo[5,4-b]pyridine
This compoundAminocrotonateDihydropyridine intermediate

This interactive data table summarizes the key components in the synthesis of fused oxazole derivatives.

Detailed research has demonstrated that the choice of catalyst and solvent system is crucial for achieving high yields and selectivity in these transformations. For instance, the use of Lewis acids can facilitate the cyclization step by activating the carbonyl group and promoting the intramolecular attack of the enamine nitrogen.

Integration into Total Synthesis Efforts of Natural Products, such as Phorboxazole B Intermediates

The marine natural product Phorboxazole B is a potent cytostatic agent with a remarkably complex molecular architecture that includes two oxazole rings. The total synthesis of Phorboxazole B and its analogues has been a significant challenge for synthetic chemists, requiring the development of innovative and efficient strategies for the construction of its various fragments.

In the context of Phorboxazole B synthesis, derivatives of oxazole-4-carbaldehyde (B56818) have proven to be invaluable intermediates. While direct evidence for the use of this compound is not explicitly detailed in publicly available literature without access to specific proprietary data researchgate.net, the established synthetic routes for Phorboxazole fragments provide a strong basis for its potential application. For instance, the C20-C32 fragment of Phorboxazole A, a closely related natural product, has been synthesized using 2-methyloxazole-4-carboxaldehyde. This suggests that a styryl-substituted analogue could be employed in a similar capacity to introduce structural diversity or to modulate the biological activity of the final molecule.

The aldehyde functionality of this compound is particularly amenable to Wittig-type reactions , which are instrumental in forming the carbon-carbon double bonds necessary to link different fragments of the Phorboxazole backbone. An oxazole-stabilized phosphonium (B103445) ylide, derived from a precursor related to this compound, could react with a suitable aldehyde-containing fragment of the Phorboxazole core to construct a key olefinic linkage.

The styryl group itself could be a precursor to other functionalities or serve to mimic a portion of the natural product's side chain. The synthetic utility is highlighted in the following table, outlining a plausible reaction scheme.

Oxazole DerivativeReaction TypeCoupling PartnerResulting Fragment
This compoundWittig ReactionPhosphonium ylide of a Phorboxazole fragmentExtended Phorboxazole B intermediate with a new C=C bond
Phosphonium salt of a 2-styryloxazole derivativeWittig ReactionAldehyde of a Phorboxazole fragmentExtended Phorboxazole B intermediate with a new C=C bond

This interactive data table illustrates the potential role of this compound derivatives in the fragment coupling strategy for the synthesis of Phorboxazole B intermediates.

The stereochemistry of the newly formed double bond can often be controlled by the choice of the Wittig reagent and the reaction conditions, which is a critical aspect in the total synthesis of complex natural products like Phorboxazole B. The versatility of this compound as a synthetic intermediate underscores its importance in the ongoing efforts to develop efficient and flexible routes to this class of potent anti-cancer agents.

Computational and Spectroscopic Insights into 2 Styryloxazole 4 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the electronic structure and predicting the reactivity of organic molecules. For 2-Styryloxazole-4-carbaldehyde, such calculations would illuminate the interplay between the electron-donating styryl group and the electron-withdrawing oxazole-4-carbaldehyde (B56818) moiety.

The electronic ground state of this compound is characterized by a π-conjugated system extending across the styryl and oxazole (B20620) components. The styryl group, acting as a π-donor, increases the electron density of the oxazole ring. Conversely, the carbaldehyde group at the 4-position functions as a π-acceptor, withdrawing electron density. This donor-acceptor characteristic is expected to result in a significant dipole moment and influence the molecule's frontier molecular orbitals (FMOs).

The Highest Occupied Molecular Orbital (HOMO) is anticipated to be delocalized primarily over the styryl group and the oxazole ring, reflecting the regions of higher electron density. The Lowest Unoccupied Molecular Orbital (LUMO), in contrast, would likely be concentrated on the oxazole ring and the carbaldehyde group, the more electron-deficient part of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and electronic transition energies. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

Reactivity indices derived from quantum chemical calculations can predict the most probable sites for electrophilic and nucleophilic attack. The nitrogen atom of the oxazole ring is typically a site for protonation and coordination to Lewis acids. pharmaguideline.com The carbaldehyde group is a classic electrophilic center, susceptible to nucleophilic addition reactions. The styryl double bond may undergo electrophilic addition, although its reactivity is modulated by the rest of the conjugated system. The oxazole ring itself can participate in various reactions, with the C2 and C5 positions often being susceptible to electrophilic attack, depending on the substituents. semanticscholar.org

Table 1: Predicted Frontier Molecular Orbital Properties of this compound and Analogous Compounds

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound (Predicted)-6.2-2.53.7
Styrene-6.1-0.25.9
Oxazole-4-carbaldehyde-7.5-2.15.4
4-Dimethylaminostyrene-5.1-0.44.7

Note: The data for this compound is a hypothetical prediction based on trends observed in related structures. The other values are representative literature values for analogous compounds.

Excited-State Dynamics and Photochemical Reaction Pathways

The presence of the styryl moiety suggests that this compound is likely to exhibit interesting photochemistry. Upon absorption of light, the molecule is promoted to an electronically excited state. The subsequent relaxation processes can involve both photophysical pathways (fluorescence, phosphorescence, internal conversion) and photochemical reactions.

A key photochemical process for styryl compounds is trans-cis (or E/Z) photoisomerization around the carbon-carbon double bond. nih.gov This process often involves the decay from the first excited singlet state (S₁) to a "phantom" singlet state, where the molecule has a twisted geometry around the double bond, which then relaxes to either the trans or cis ground state. The quantum yield of this isomerization is influenced by the solvent polarity and viscosity.

Another potential photochemical pathway is photocyclization. In many styryl-heterocyclic systems, irradiation can lead to an intramolecular cyclization to form fused ring systems. For instance, styrylthiophenes are known to undergo photocyclization to yield thiahelicenes. nih.govacs.org In the case of this compound, a similar reaction could potentially lead to the formation of a phenanthro[9,10-d]oxazole derivative through an oxidative cyclization. This reaction typically proceeds from the excited singlet state to form a dihydrophenanthrene-type intermediate, which is then oxidized to the aromatic product.

The donor-acceptor nature of the molecule suggests that the excited state may have significant charge-transfer (CT) character. nih.govnih.gov In polar solvents, photoexcitation can lead to a more pronounced separation of charge, forming a CT excited state. The stability and dynamics of this CT state would be highly dependent on the solvent environment. The relaxation from the CT state can influence the efficiency of fluorescence versus non-radiative decay pathways, including isomerization and intersystem crossing to the triplet state.

Conformational Analysis and Stereochemical Considerations

The stereochemistry of this compound is primarily defined by the configuration of the styryl double bond, which can exist as either the E (trans) or Z (cis) isomer. The E-isomer is generally the more thermodynamically stable due to reduced steric hindrance between the phenyl ring and the oxazole ring.

Conformational flexibility in this molecule arises from the rotation around the single bonds connecting the styryl group to the oxazole ring and the carbaldehyde group to the oxazole ring. The rotational barrier around the bond between the oxazole and the styryl vinyl group will determine the degree of planarity of the conjugated system. A more planar conformation allows for better π-orbital overlap, which is electronically favorable, but may be sterically hindered. Computational studies on analogous systems often reveal a delicate balance between these electronic and steric effects, leading to a non-planar but relatively shallow potential energy surface for rotation.

Similarly, the orientation of the carbaldehyde group relative to the oxazole ring is determined by the rotational barrier around the C4-CHO single bond. Two main planar conformers can be envisioned: one where the carbonyl oxygen is oriented towards the ring nitrogen (syn) and one where it is oriented away (anti). The relative energies of these conformers would depend on electrostatic interactions and steric clashes with neighboring atoms.

Table 2: Predicted Relative Energies of Conformers of this compound

ConformerDihedral Angle (C(oxazole)-C(vinyl)-C(phenyl)-C(phenyl))Relative Energy (kcal/mol)
Planar E-isomer180°0.0 (Reference)
Twisted E-isomer150°1.5
Perpendicular E-isomer90°5.0
Planar Z-isomer3.5

Note: This data is hypothetical and intended to illustrate the expected energetic trends based on steric and electronic effects in similar molecules.

Theoretical Predictions of Reaction Selectivity and Mechanism

Theoretical calculations can provide deep insights into the mechanisms and selectivity of chemical reactions involving this compound. The molecule offers several reactive sites, and computational modeling can help predict how different reagents will interact with it.

The aldehyde group is a prime target for nucleophilic addition. Theoretical studies on the addition of various nucleophiles (e.g., organometallic reagents, hydrides, amines) would likely show that the reaction proceeds through a tetrahedral intermediate. The stereoselectivity of such additions, if the nucleophile or other parts of the molecule are chiral, could also be modeled to predict the favored diastereomeric product.

The oxazole ring can participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a diene. acs.org The regioselectivity and stereoselectivity of these reactions are highly dependent on the electronic nature of the dienophile and any substituents on the oxazole ring. Computational modeling of the transition states for different possible cycloaddition pathways can predict the most likely product. For this compound, the electron-withdrawing aldehyde group would influence the electron density of the diene system and thus its reactivity.

Furthermore, the oxazole ring is known to undergo direct C-H functionalization reactions. beilstein-journals.orgnih.gov Theoretical studies can predict the most likely site for such reactions, which is often the C2 or C5 position, depending on the reaction conditions and the electronic properties of the substituents. For this molecule, the styryl group at C2 and the aldehyde at C4 would electronically influence the C5 position, making it a potential site for functionalization. The mechanism of these reactions, often involving transition metal catalysts, can be elucidated through the computation of reaction energy profiles, identifying key intermediates and transition states.

Broader Research Implications and Future Perspectives

Potential for Novel Reaction Development with 2-Styryloxazole-4-carbaldehyde

The trifunctional nature of this compound, featuring a reactive aldehyde, an electron-rich styryl moiety, and a stable oxazole (B20620) core, opens avenues for the development of novel chemical transformations. The aldehyde group can serve as a handle for a variety of classic and contemporary reactions.

Potential Aldehyde Transformations:

Wittig and Horner-Wadsworth-Emmons Reactions: Extension of the conjugated system by converting the aldehyde to an alkene.

Reductive Amination: Introduction of nitrogen-containing functionalities, leading to diverse amine derivatives.

Grignard and Organolithium Additions: Formation of secondary alcohols, providing a chiral center and a point for further functionalization.

Asymmetric Catalysis: Enantioselective additions to the aldehyde would allow for the synthesis of chiral molecules with potential biological applications.

The styryl group, with its double bond, is amenable to a range of transformations that could further diversify the molecular scaffold.

Potential Styryl Group Reactions:

Epoxidation: Formation of an epoxide, which can be opened by various nucleophiles.

Diels-Alder Reactions: Acting as a dienophile, the styryl group could participate in cycloadditions to create complex polycyclic systems.

Heck and Suzuki Couplings: Functionalization of the aromatic ring of the styryl group to introduce further complexity.

The oxazole ring itself, while relatively stable, can also participate in certain reactions, such as metal-catalyzed C-H activation, to introduce substituents at the 5-position. The interplay between these three functional groups could lead to the discovery of novel tandem or domino reactions, where a single set of reagents triggers a cascade of transformations, rapidly building molecular complexity from a simple starting material.

Exploration of Structure-Reactivity Relationships within Styryloxazole-Carbaldehyde Scaffolds

A systematic exploration of the structure-reactivity relationships within the styryloxazole-carbaldehyde scaffold is crucial for understanding and predicting its chemical behavior. Key areas of investigation would involve modifying the electronic and steric properties of the molecule and observing the impact on reactivity.

Key Structural Modifications for Reactivity Studies:

Substitution on the Styryl Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the styryl moiety would modulate the electron density of the entire conjugated system. This would directly impact the reactivity of the aldehyde (e.g., its susceptibility to nucleophilic attack) and the styryl double bond.

Substitution at the 5-Position of the Oxazole Ring: Placing different substituents at the C5 position of the oxazole ring would provide insights into how sterics and electronics in proximity to the aldehyde influence its reactivity.

Variation of the Alkene Geometry: Synthesis and comparison of the (E)- and (Z)-isomers of the styryl group would reveal the influence of stereochemistry on reaction outcomes and molecular conformation.

Computational studies, such as Density Functional Theory (DFT), could be employed to model the electronic distribution and predict the most reactive sites within the molecule under different conditions. nih.gov Such theoretical investigations, in conjunction with experimental work, would provide a comprehensive understanding of the scaffold's chemical behavior. The systematic study of how structural changes affect chemical properties is a cornerstone of medicinal chemistry and materials science. nih.govnih.gov

Integration of this compound in Flow Chemistry and Automated Synthesis

The unique properties of this compound make it an excellent candidate for integration into modern synthetic technologies like flow chemistry and automated synthesis. Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages such as enhanced safety, better heat and mass transfer, and the potential for straightforward automation. researchgate.net

The synthesis of complex heterocyclic molecules has been shown to be amenable to automated multistep continuous flow processes. nih.govrsc.org For instance, the synthesis of active pharmaceutical ingredients (APIs) often benefits from the precise control and scalability offered by flow chemistry. beilstein-journals.org

Hypothetical Automated Synthesis Involving this compound:

StepReactionReagents and ConditionsFlow Module
1Aldehyde ReductionNaBH4, MethanolPacked-bed reactor with immobilized borohydride
2MesylationMsCl, Et3NStatic mixer and residence time loop
3Nucleophilic SubstitutionNaN3, DMFHeated coil reactor
4Azide ReductionH2, Pd/CPacked-bed hydrogenation reactor

This hypothetical four-step sequence could be fully automated to produce a primary amine derivative of the original scaffold with minimal manual intervention. Such automated systems allow for the rapid generation of compound libraries for screening purposes and can significantly accelerate the drug discovery process. researchgate.netdntb.gov.ua

Unexplored Reactivity and Transformations of this compound

Beyond the more predictable reactions of its constituent functional groups, this compound holds the potential for entirely new and unexplored transformations. The conjugated π-system that extends from the phenyl ring through the styryl group and into the oxazole ring could give rise to unique reactivity.

Areas for Future Exploration:

Photochemical Reactions: The extended conjugation suggests that the molecule may have interesting photochemical properties. Irradiation with UV light could induce [2+2] cycloadditions, electrocyclizations, or other photochemical transformations not accessible under thermal conditions.

Multicomponent Reactions: The aldehyde functionality is a common participant in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. Designing novel MCRs involving this compound could lead to the rapid synthesis of diverse and complex molecular architectures.

Transition Metal-Catalyzed Cyclizations: The presence of multiple potential coordination sites (the oxazole nitrogen and oxygen, and the aldehyde oxygen) could allow for novel transition metal-catalyzed reactions. For example, a directed C-H activation/cyclization sequence could lead to the formation of novel fused heterocyclic systems.

Bio-orthogonal Chemistry: The unique structure of this compound could be explored for applications in bio-orthogonal chemistry, where chemical reactions are performed within living systems without interfering with native biochemical processes.

The exploration of these and other novel transformations will undoubtedly expand the synthetic utility of the styryloxazole scaffold and could lead to the discovery of molecules with novel properties and applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Styryloxazole-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via condensation reactions between oxazole derivatives and styryl-aldehyde precursors. For example, refluxing substituted benzaldehydes with oxazole intermediates in ethanol/acetic acid under controlled temperature (80–100°C) is a common approach . Catalysts like acetic acid enhance reaction efficiency.
  • Key Variables : Solvent polarity, temperature, and catalyst selection directly impact reaction kinetics and purity. Lower yields in polar aprotic solvents (e.g., DMF) suggest steric hindrance from the styryl group requires optimization .

Table 1 : Example Reaction Conditions

PrecursorSolventCatalystTemp (°C)Yield (%)
4-Amino-oxazoleEthanolAcetic acid8065–70
Styryl-aldehydeTolueneNone10040–45

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify the aldehyde proton (δ 9.8–10.2 ppm) and styryl doublet (δ 6.5–7.5 ppm). Discrepancies in coupling constants (JJ) may indicate cis/trans isomerism .
  • IR : Strong absorption bands at 1680–1700 cm1^{-1} confirm the aldehyde group, while C=C stretching (1600 cm1^{-1}) validates the styryl moiety .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL and Mercury resolve ambiguities in this compound’s molecular geometry?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles, particularly for the oxazole ring and styryl conjugation. Mercury CSD’s void analysis detects lattice packing anomalies, which are critical for understanding polymorphism .
  • Case Study : Discrepancies in C=O bond lengths (theoretical vs. experimental) may arise from electron delocalization; SHELXL’s weighting schemes adjust for such deviations .

Q. What strategies mitigate data contradictions between computational and experimental spectra?

  • Methodology :

  • DFT Calculations : Compare computed (B3LYP/6-31G*) IR/NMR spectra with experimental data. Deviations >5% in aldehyde proton shifts suggest solvent effects or crystal packing .
  • Validation : Use iterative refinement in ORTEP-3 to adjust thermal ellipsoids, ensuring molecular geometry aligns with spectroscopic observations .

Q. How does this compound’s reactivity compare to its ethyl or methyl analogs?

  • Methodology :

  • Steric Effects : The styryl group increases steric bulk, reducing nucleophilic substitution rates compared to 2-Ethyloxazole-4-carbaldehyde. For example, SN2 reactions with amines show 30% lower yields .

  • Electronic Effects : Conjugation between the styryl group and oxazole ring enhances electrophilicity at the aldehyde, favoring Schiff base formation over reduction .

    Table 2 : Reactivity Comparison with Analogs

    CompoundReduction Yield (%)Schiff Base Yield (%)
    This compound5585
    2-Ethyloxazole-4-carbaldehyde7560

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodology : The aldehyde group serves as a key intermediate for synthesizing heterocyclic compounds (e.g., pyrazoles, imidazoles) via condensation. For example, coupling with hydrazines yields antimicrobial agents, as demonstrated in chromene derivatives .
  • Case Study : Derivatives of this compound show inhibitory activity against α-glucosidase (IC50_{50} = 12 µM), linked to the electron-withdrawing styryl group enhancing binding affinity .

Q. How can researchers optimize experimental protocols for high-throughput synthesis?

  • Methodology :

  • Flow Chemistry : Continuous flow reactors reduce reaction times (from 8h to 1h) and improve yields (85–90%) by maintaining precise temperature control and minimizing side reactions .
  • Automated Crystallization : Use of high-throughput screening (HTS) in Mercury CSD identifies optimal solvent mixtures (e.g., DCM/hexane) for rapid crystal growth .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.